3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a sulfonyl group attached to a tert-butylphenyl ring and a methoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl sulfonyl chloride and 7-methoxy-2H-chromen-2-one.
Sulfonylation Reaction: The 4-tert-butylphenyl sulfonyl chloride is reacted with 7-methoxy-2H-chromen-2-one in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in the presence of a Lewis acid catalyst such as ferric chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar in structure due to the presence of a tert-butylphenyl sulfonyl group.
Tris(4-tert-butylphenyl)sulfonium triflate: Contains a similar sulfonyl group but differs in its overall structure and applications.
Uniqueness
3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the sulfonyl group attached to a tert-butylphenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, often referred to as 3-TBSMC, is a synthetic organic compound belonging to the chromenone class. Its unique structure, featuring a sulfonyl group and a methoxy-substituted chromenone framework, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 3-TBSMC is C20H20O5S, with a molecular weight of approximately 372.44 g/mol. The compound's structure includes a tert-butyl group on the aromatic ring, which may enhance its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C20H20O5S |
Molecular Weight | 372.44 g/mol |
CAS Number | 865656-31-1 |
IUPAC Name | 3-(4-tert-butylphenyl)sulfonyl-7-methoxychromen-2-one |
The biological activity of 3-TBSMC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. The sulfonyl group serves as an electrophile, allowing the compound to participate in nucleophilic attacks by biological molecules. Additionally, the chromenone core can modulate enzyme activity through competitive inhibition or allosteric modulation.
Anticancer Activity
Recent studies have shown that 3-TBSMC exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with 3-TBSMC resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Antimicrobial Activity
3-TBSMC has also been evaluated for its antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, with notable inhibition zones observed in bacterial cultures treated with the compound.
Table: Antimicrobial Efficacy of 3-TBSMC
Bacteria Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 32 |
Escherichia coli | 16 | 64 |
Pseudomonas aeruginosa | 14 | 128 |
Structure-Activity Relationship (SAR)
The structural components of 3-TBSMC contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake. The sulfonyl moiety is essential for interaction with target enzymes, while the methoxy group may influence binding affinity and selectivity.
Comparative Analysis with Similar Compounds
Several compounds structurally similar to 3-TBSMC have been studied for their biological activities.
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide | Contains quinoline moiety | Notable antibacterial activity |
7-hydroxychromen-2-one | Lacks sulfonyl group | Known for anticoagulant properties |
6-methoxyflavone | Similar chromenone structure | Exhibits anti-inflammatory effects |
The unique combination of functional groups in 3-TBSMC distinguishes it from these compounds, potentially conferring distinct pharmacological properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-20(2,3)14-6-9-16(10-7-14)26(22,23)18-11-13-5-8-15(24-4)12-17(13)25-19(18)21/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCOYMCMYAPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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